molecular formula C7H5F5O2 B7724505 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol CAS No. 722491-60-3

2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol

Cat. No. B7724505
CAS RN: 722491-60-3
M. Wt: 216.10 g/mol
InChI Key: FQPMLAVDXFSOFL-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-propanol is used as a pharmaceutical intermediate . It can be used in the agrochemical, pharmaceutical, and dyestuff fields . It is also an alternative cleaning agent for chlorofluorocarbon .


Molecular Structure Analysis

The molecular formula of 2,2,3,3,3-Pentafluoro-1-propanol is C3H3F5O . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS .


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoro-1-propanol has a predicted melting point of -7.45°C and a boiling point of 72°C at 12 mmHg . Its density is approximately 1.5 g/mL, and it has a refractive index (n20/D) of 1.39 .

Safety and Hazards

Users are advised to avoid contact with skin, eyes, or clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(furan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O2/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3,5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPMLAVDXFSOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247049
Record name α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol

CAS RN

722491-60-3
Record name α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722491-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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